molecular formula C22H23N5O4 B362935 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-70-3

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B362935
CAS RN: 540502-70-3
M. Wt: 421.4g/mol
InChI Key: BDJSVQDSZSJSTJ-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . The molecule contains several functional groups, including two methoxy groups (OCH3) attached to phenyl rings and a carboxamide group (CONH2) attached to the pyrimidine ring.

Scientific Research Applications

Anticancer Research

This compound, due to its structural similarity to other triazolopyrimidine derivatives, may have applications in anticancer research. Triazolopyrimidines have been shown to possess DNA intercalation activities, which can be exploited as anticancer agents . By intercalating into DNA, they can inhibit the proliferation of cancer cells. Further research could explore this compound’s efficacy against various cancer cell lines and its potential as a lead compound for developing new anticancer drugs.

Antiviral Activity

The triazolopyrimidine scaffold has been identified as having the ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This suggests that our compound could be studied for its antiviral properties, particularly as an inhibitor of viral replication in influenza strains.

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. Given the compound’s structure, it could serve as a candidate for molecular docking simulations to predict its binding affinity and mode of action against various biological targets . This application is crucial in the drug discovery process, helping to identify promising compounds for further development.

Pharmacokinetics and ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles provide insights into a compound’s pharmacokinetic properties . The compound can be analyzed for its drug-likeness, potential bioavailability, and safety profile, which are important parameters in preclinical drug development.

Tubulin Inhibition Studies

Compounds with a triazolopyrimidine core have been studied for their potential to act as tubulin inhibitors, which can disrupt microtubule formation . This application is particularly relevant in the treatment of parasitic infections and could be explored for our compound as well.

Photoluminescence in Material Science

The triazolopyrimidine derivatives have been used to construct bipolar fluorescent emitters . This compound could be investigated for its photoluminescent properties, which might be useful in the development of new materials for optoelectronic devices.

Future Directions

The future research directions would likely involve further studying the compound’s properties, reactivity, and potential applications. Given the biological activity of some related compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13-19(21(28)26-15-7-5-6-8-16(15)29-2)20(27-22(25-13)23-12-24-27)14-9-10-17(30-3)18(11-14)31-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJSVQDSZSJSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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